molecular formula C16H16N4O5S2 B284205 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide

货号 B284205
分子量: 408.5 g/mol
InChI 键: HNHWPRJLVVWHAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. TAK-659 is a highly selective inhibitor of the protein tyrosine kinase (PTK) Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor (BCR) signaling.

作用机制

TAK-659 is a highly selective inhibitor of BTK, which plays a crucial role in BCR signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon BCR engagement, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by TAK-659 blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies by blocking BCR signaling. In addition, TAK-659 has been shown to inhibit the proliferation of cancer cells and enhance the anti-tumor activity of other drugs. TAK-659 has also been shown to modulate the tumor microenvironment and enhance immune cell function.

实验室实验的优点和局限性

One of the advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its poor solubility, which can limit its use in in vivo studies.

未来方向

There are several future directions for the development of TAK-659. One direction is the combination of TAK-659 with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of more potent and soluble analogs of TAK-659. Additionally, the role of BTK in other diseases, such as autoimmune disorders, is an area of active research, and TAK-659 may have potential applications in these diseases as well.

合成方法

The synthesis of TAK-659 involves the reaction of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)aniline with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base and a suitable solvent. The resulting product is then purified using column chromatography to obtain TAK-659 in high purity.

科学研究应用

TAK-659 has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit BTK activity in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in preclinical models of solid tumors, such as breast cancer and lung cancer. Furthermore, TAK-659 has been shown to enhance the anti-tumor activity of other drugs, such as immune checkpoint inhibitors.

属性

分子式

C16H16N4O5S2

分子量

408.5 g/mol

IUPAC 名称

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H16N4O5S2/c1-24-11-4-6-13(25-2)15(8-11)27(22,23)20-10-3-5-12(21)14(7-10)26-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19)

InChI 键

HNHWPRJLVVWHAK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

规范 SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。